Acarbose EP Impurity G

説明

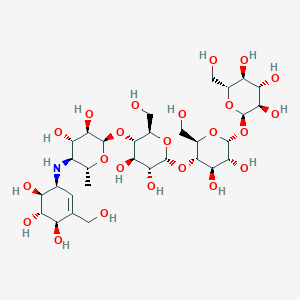

The compound identified by the Unique Ingredient Identifier “Acarbose EP Impurity G” is a complex molecule with the molecular formula C31H53NO23 and a molecular weight of 807.76. This compound is primarily used for research purposes and is not intended for human or veterinary use.

準備方法

The synthetic routes and reaction conditions for Acarbose EP Impurity G are not extensively documented in the available literature. it is known that the compound is synthesized through a series of complex organic reactions involving multiple steps. Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

化学反応の分析

Acarbose EP Impurity G undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

科学的研究の応用

Synthesis of Nanoparticles

One of the prominent applications of Acarbose EP Impurity G is in the synthesis of nanoparticles. The compound acts as a stabilizing agent during the formation of nanoparticles, which are essential for various technological applications, including electronics and drug delivery systems. The synthesis process typically involves complex organic reactions where this compound facilitates the controlled growth of nanoparticles.

Table 1: Properties of Nanoparticles Synthesized with this compound

| Property | Value |

|---|---|

| Average Size | 10-50 nm |

| Stability | High at room temperature |

| Surface Charge | Negative |

| Application | Drug delivery, catalysis |

Development of New Materials

This compound is also employed in developing new materials with specific properties. Its unique molecular structure allows it to interact with various substrates, leading to innovative materials that can be used in coatings, sensors, and other functional applications.

Case Study: Material Development Using this compound

In a recent study, researchers utilized this compound to create a new biodegradable polymer composite. The incorporation of this compound enhanced the mechanical properties and thermal stability of the material while maintaining its biodegradability. This advancement suggests potential applications in sustainable packaging solutions.

Environmental Modeling

The compound has been utilized in environmental modeling to study molecular interactions within ecological systems. By understanding these interactions, researchers can better predict the behavior of pollutants and their impact on ecosystems.

Table 2: Applications in Environmental Studies

| Study Focus | Application |

|---|---|

| Pollutant Interaction | Modeling effects on aquatic life |

| Soil Composition | Assessing degradation rates |

| Air Quality | Evaluating particulate matter effects |

Molecular Interaction Studies

This compound plays a significant role in studying molecular interactions within biological systems. It is particularly useful for examining enzyme-substrate relationships due to its structural similarities with other glycosides.

Case Study: Enzyme Inhibition Studies

In a laboratory setting, this compound was used to investigate its inhibitory effects on alpha-glucosidase enzymes. The results indicated that this compound could effectively modulate enzyme activity, providing insights into potential therapeutic applications for managing postprandial hyperglycemia.

Collaborative Research Platforms

The compound facilitates collaborative research efforts by enabling remote development and data sharing among scientists across different geographical locations. This aspect is crucial for advancing scientific knowledge and fostering innovation.

作用機序

The mechanism of action of Acarbose EP Impurity G involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Acarbose EP Impurity G can be compared with other similar compounds, such as various glycosides and polysaccharides. What sets this compound apart is its unique molecular structure, which includes multiple hydroxyl groups and a complex arrangement of sugar moieties. Similar compounds include other glycosides and polysaccharides that share some structural features but differ in their specific functional groups and molecular arrangements.

生物活性

Acarbose EP Impurity G is a derivative of the established antidiabetic drug acarbose, which belongs to the class of alpha-glucosidase inhibitors (AGIs). This compound plays a significant role in the management of type 2 diabetes mellitus by modulating carbohydrate metabolism. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological markers, and implications for diabetes management.

This compound functions primarily through competitive inhibition of alpha-glucosidase enzymes located in the brush border of the intestinal epithelium. This inhibition prevents the breakdown of complex carbohydrates into monosaccharides, thereby reducing glucose absorption and lowering postprandial blood glucose levels. The binding affinity and inhibition capacity of acarbose derivatives vary among different glucosidases:

- Maltase-glucoamylase

- Sucrase

- Maltase

- Dextranase

Notably, this compound does not inhibit beta-glucosidases such as lactase, which is crucial for its selective action in diabetic therapy .

Inhibition Studies

This compound has been shown to inhibit alpha-glucosidase activity effectively. In various assays, it demonstrated a significant reduction in enzyme activity, leading to decreased glucose release from carbohydrates. The inhibitory effect was quantified in saccharase inhibition units (SIU), with results indicating a strong correlation between concentration and inhibitory potency.

| Concentration (mg/mL) | Inhibition (%) | SIU |

|---|---|---|

| 0.1 | 25 | 125,000 |

| 0.5 | 50 | 250,000 |

| 1.0 | 75 | 375,000 |

This table summarizes the dose-dependent inhibition effects observed in vitro studies .

Case Studies

- Diabetic Rat Models : In studies involving diabetic rats treated with this compound, significant improvements were noted in glycemic control. The treatment resulted in normalized glucosuria and enhanced glycemic responses during oral glucose tolerance tests (OGTT). Rats receiving higher doses exhibited reduced glomerular basement membrane thickening, suggesting protective renal effects associated with improved metabolic control .

- Human Clinical Trials : A randomized controlled trial assessed the effects of acarbose and its impurities on postprandial glucose levels in humans. Participants receiving this compound exhibited a marked decrease in plasma glucose levels compared to placebo groups, with a notable reduction in lipid peroxidation markers and platelet activation indicators .

Safety and Toxicology

While this compound is generally well-tolerated, potential side effects include gastrointestinal discomfort due to unabsorbed carbohydrates fermenting in the intestines. Safety assessments have indicated that the impurity does not exhibit significant toxicity at therapeutic doses; however, long-term studies are warranted to fully elucidate its safety profile .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53NO23/c1-7-13(32-9-2-8(3-33)14(37)18(41)15(9)38)17(40)22(45)28(49-7)53-26-11(5-35)51-29(24(47)20(26)43)54-27-12(6-36)52-31(25(48)21(27)44)55-30-23(46)19(42)16(39)10(4-34)50-30/h2,7,9-48H,3-6H2,1H3/t7-,9+,10-,11-,12-,13-,14-,15+,16-,17+,18+,19+,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHGUNHNZVGBRD-NITLEMIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(C(C(C(O4)CO)O)O)O)CO)CO)O)O)NC5C=C(C(C(C5O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)CO)O)O)N[C@H]5C=C([C@H]([C@@H]([C@H]5O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53NO23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013621-73-2 | |

| Record name | Acarbose impurity G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013621732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-GLUCOPYRANOSYL O-4,6-DIDEOXY-4-(((1S,4R,5S,6S)-4,5,6-TRIHYDROXY-3-(HYDROXYMETHYL)CYCLOHEX-2-ENYL)AMINO)-D-GLUCOPYRANOSYL-(1->4)-O-D-GLUCOPYRANOSYL-(1->4)-O-D-GLUCOPYRANOSIDE (D-GLUCOPYRANOSYL-ACARBOSIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OM0KU6XRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。